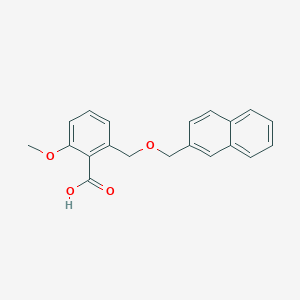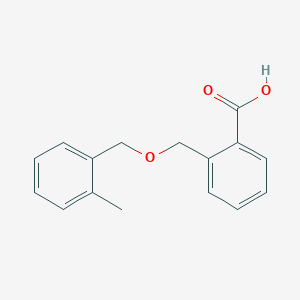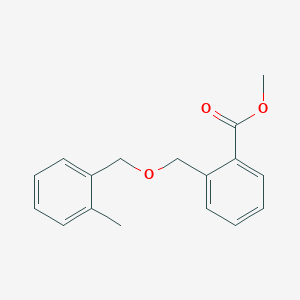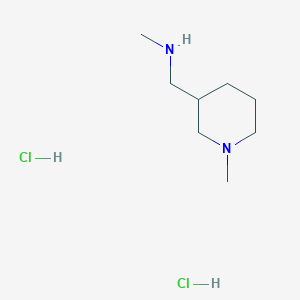
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate, commonly known as EMA, is a synthetic compound belonging to the family of N-acyl-2-oxoindolin-3-ylidene derivatives. It is a colorless solid and is soluble in organic solvents. EMA has been studied extensively for its potential applications in the field of medicine, such as in the treatment of cancer, inflammation, and other diseases.
作用机制
The mechanism of action of EMA is not yet fully understood. However, it is believed that EMA works by targeting and inhibiting the activity of certain enzymes involved in the synthesis and degradation of proteins. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
EMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
实验室实验的优点和局限性
The advantages of using EMA in laboratory experiments include its low cost, its stability in organic solvents, and its ability to be synthesized in a relatively short amount of time. Additionally, EMA has been shown to possess a variety of biochemical and physiological effects, which makes it an ideal compound for use in laboratory experiments. However, there are some limitations to using EMA in laboratory experiments. For example, the mechanism of action of EMA is not yet fully understood, which can make it difficult to interpret the results of experiments involving EMA. Additionally, the effects of EMA may vary depending on the concentration of the compound and the type of cell or organism being studied.
未来方向
The future of EMA is promising, as there are several potential applications for this compound. One potential application of EMA is as an anti-angiogenic agent, which could be used to treat cancer and other diseases. Additionally, EMA could be used as an antibiotic or antiviral agent, as it has been shown to inhibit the growth of certain bacteria and viruses. Additionally, further research could be conducted to better understand the mechanism of action of EMA and to identify new potential applications for this compound. Finally, additional research could be conducted to determine the optimal concentrations and dosing regimens for EMA in order to maximize its effectiveness.
合成方法
EMA is synthesized through a reaction between ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate and a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of approximately 80°C. The reaction is complete when all of the reactants have been consumed and the desired product, EMA, has been formed.
科学研究应用
EMA has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been studied for its ability to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been studied for its potential use as an anti-angiogenic agent, which could be used to treat cancer and other diseases.
属性
IUPAC Name |
ethyl 3-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-26-19(25)12-6-5-7-13(10-12)27-11-16(23)21-22-17-14-8-3-4-9-15(14)20-18(17)24/h3-10,20,24H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPTXNGLIKSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)




